2-Fluoro-3-(4-nitrophenyl)propanoic acid
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Overview
Description
2-Fluoro-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-nitrophenyl)propanoic acid typically involves the introduction of a fluorine atom and a nitro group onto a phenyl ring, followed by the formation of the propanoic acid moiety. One common method involves the nitration of a fluorobenzene derivative, followed by a series of reactions to introduce the propanoic acid group. The reaction conditions often include the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product is 2-Fluoro-3-(4-aminophenyl)propanoic acid.
Substitution: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(4-aminophenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.
3-(4-Nitrophenyl)propanoic acid: Lacks the fluorine atom, affecting its chemical properties and reactivity.
2-Fluoro-3-phenylpropanoic acid: Lacks the nitro group, resulting in different biological and chemical behavior.
Uniqueness
2-Fluoro-3-(4-nitrophenyl)propanoic acid is unique due to the combination of the fluorine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-fluoro-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNTXQGEAWBZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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